2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

Diversity-Oriented Synthesis Heterocyclic Chemistry Process Chemistry

Flat aromatic fragments dominate commercial libraries, limiting hit rates against protein-protein interaction targets. 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide (CAS 85831-03-4) addresses this gap as a non-planar, partially saturated chromene scaffold (Fsp³≈0.4) with a primary carboxamide hydrogen-bond anchor. • One-pot three-step DOS protocol enables rapid generation of 55-derivative libraries • Reduced risk of promiscuous inhibition versus flat polyaromatic analogs • Regioselectively functionalizable core for photoaffinity or biotin tag installation. Procure the unsubstituted parent scaffold to build focused libraries with controlled substitution at both the amide nitrogen and cyclohexenone ring positions.

Molecular Formula C10H9NO4
Molecular Weight 207.185
CAS No. 85831-03-4
Cat. No. B2980858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
CAS85831-03-4
Molecular FormulaC10H9NO4
Molecular Weight207.185
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1
InChIInChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13)
InChIKeyDBHCRKPCEIKNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide Overview


2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide (CAS 85831-03-4) is a heterocyclic compound belonging to the chromene class, featuring a partially saturated 2-pyrone ring fused to a cyclohexenone moiety and a primary carboxamide at the 3-position [1]. Its molecular formula is C₁₀H₉NO₄ (MW 207.18 g/mol) . The compound serves as a core scaffold in diversity-oriented synthesis (DOS), where a library of 55 derivatives was rapidly generated via a one-pot three-step protocol from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and N-substituted cyanoacetamides [2]. This scaffold is notable for combining the biological relevance of the 2-pyrone pharmacophore with the synthetic versatility of a saturated ring system amenable to further derivatization.

DOS Scaffold
Core intermediate for diversity-oriented synthesis library construction
One-Pot Protocol
Enables rapid generation of 55 derivatives via a reported one-pot three-step method
Derivatization Handle
Primary carboxamide at C-3 supports amide coupling, reduction, and dehydration routes

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide: Why Substitution Fails


Generic substitution among chromene-3-carboxamide analogs is unsound due to profound differences in oxidation state, ring saturation, and heteroatom placement that govern both chemical reactivity and biological target engagement. The target compound's saturated tetrahydro-2H-chromene core yields a non-planar, partially flexible geometry, whereas the fully aromatic 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) and 4-oxo-4H-chromene-3-carboxamide (chromone-3-carboxamide) analogs are essentially flat [1]. The 2-imino-2H-chromene-3-carboxamide series replaces the 2-keto group with an imine, altering hydrogen-bonding capacity and electronic distribution, which leads to divergent cytotoxicity profiles across cancer cell lines, as demonstrated by Gill et al. (2017) who reported that the most potent 2-imino analog (VIa) exhibits IC₅₀ values of 8.5 μM (MCF-7) and 0.9 μM (A-549), whereas simple 2-oxo coumarin-3-carboxamides lacking the saturated ring are generally less potent and show different selectivity patterns [2]. Furthermore, the primary carboxamide at C-3 in the target compound provides a hydrogen-bond-donating handle absent in ester analogs such as methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate . These structural distinctions translate into measurable differences in solubility, metabolic stability, and target affinity that preclude simple interchangeability.

Oxidation state mismatch
Saturated tetrahydro core vs. aromatic 2H-chromene or chromone scaffolds yields different planarity and target engagement profiles, precluding direct replacement.
Heteroatom substitution
2-Oxo, 2-imino, and 4-oxo analogs differ in hydrogen-bonding capacity and electronic distribution, which may shift cell-line response patterns and metabolic stability.
Amide group interchange
Primary carboxamide (-CONH₂) provides unique H-bond donor capacity absent in ester or N-alkyl amide analogs, affecting solubility, permeability, and target binding.

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide: Comparator Evidence


One-Pot Synthesis vs. Multi-Step Chromene Syntheses

The one-pot three-step protocol for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide and its derivatives achieves a library of 55 compounds from simple 1,3-cyclohexanedione and N-substituted cyanoacetamide precursors, eliminating the need for intermediate purification and reducing synthetic step count and time expenditure compared to classical multi-step chromene syntheses, which typically require 2-4 separate reactions with intermediate workup for each step [1]. This contrasts sharply with the synthesis of aromatic chromone-3-carboxamide analogs, which often rely on Pechmann condensation or Vilsmeier-Haack formylation routes requiring 3-5 isolated steps [2]. While the reported data do not isolate the exact isolated yield for the unsubstituted parent compound (CAS 85831-03-4), the generic protocol affords derivatives in yields generally ranging from 40-85% after a single purification [1], compared to typical yields of 20-55% per step in classical multi-step coumarin-3-carboxamide syntheses [2].

One-pot vs. multi-step synthesis
Cross-study comparable
Target: one-pot 3-step, 40–85% yield after single purification. Comparator: classical 3–5 isolated steps, cumulative 15–40%.
Process efficiency gain supports scale-up procurement.
Yield range from reported library synthesis; parent compound exact yield not isolated.
Diversity-Oriented Synthesis Heterocyclic Chemistry Process Chemistry

Saturated vs. Aromatic Scaffold: Cytotoxicity Profiles

The target compound contains a partially saturated cyclohexenone ring fused to the 2-pyrone system, producing a non-planar scaffold. In contrast, the fully aromatic 2-imino-2H-chromene-3(N-aryl)carboxamide series, exemplified by compound VIa, exhibits a planar chromene core and demonstrates a distinct cytotoxicity profile: IC₅₀ = 8.5 μM against MCF-7, 35.0 μM against PC-3, and notably 0.9 μM against A-549 lung cancer cells [1]. The saturated tetrahydrochromene scaffold (2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene core) is anticipated to display a different cell-line selectivity fingerprint due to reduced π-stacking interactions with DNA and altered binding to hydrophobic enzyme pockets compared to the flat aromatic congeners [2]. Direct head-to-head cytotoxicity data for CAS 85831-03-4 against defined comparators are not available in the peer-reviewed literature as of the search date. However, the systematic structural divergence—saturated cyclohexenone versus aromatic benzene—predicts measurable differences in target engagement and off-target profiles, making the two scaffolds non-interchangeable in SAR studies.

Saturated vs. aromatic cytotoxicity
Class-level inference
CAS 85831-03-4: direct data not available. Comparator 2-imino analog VIa: MCF-7 8.5 µM, A-549 0.9 µM.
Scaffold saturation may alter cell-line selectivity.
Head-to-head matched-cell data required; scaffold planarity influences target binding.
Anticancer Cytotoxicity Structure-Activity Relationship

Primary Carboxamide H-Bond Donor vs. Ester Analogs

The target compound bears an unsubstituted primary carboxamide (-CONH₂) at the C-3 position, whereas the closest commercially cataloged analog, methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate, features a methyl ester (-COOCH₃) at the same position . The primary carboxamide donates two hydrogen bonds (NH₂) and accepts one (C=O), while the ester can only accept hydrogen bonds. In the broader chromene-3-carboxamide class, N-aryl and N-alkyl substitution at the carboxamide nitrogen dramatically modulates potency; for example, N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide achieves an IC₅₀ of 669 pM against MAO-B, while congeners with different N-substituents span a >1000-fold IC₅₀ range [1]. The primary carboxamide of the target compound provides a unique hydrogen-bond pharmacophore that cannot be replicated by ester or tertiary amide analogs, directly impacting solubility (estimated LogP for the target compound is significantly lower than for the methyl ester and N-aryl derivatives) and target binding interactions .

Amide H-bond donor vs. ester
Cross-study comparable
Target -CONH₂: HBD 1, tPSA ≈89.5 Ų. Methyl ester: HBD 0, tPSA ≈69.7 Ų. N-aryl amide comparator MAO-B IC₅₀ 403 pM.
Amide substitution governs polarity and target affinity.
tPSA values calculated; measured solubility data needed for target compound.
Medicinal Chemistry Hydrogen Bonding Physicochemical Properties

Vendor Purity & Characterization Benchmarks

Vendor-supplied analytical data for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide (CAS 85831-03-4) from CymitQuimica indicate a purity specification of ≥95% (HPLC) with structural confirmation by ¹H-NMR and mass spectrometry, establishing a minimum quality benchmark for procurement . The compound is supplied as a solid with documented stability under recommended storage conditions (-20°C, desiccated), distinguishing it from certain unsaturated chromene-3-carboxamide analogs that require inert atmosphere handling due to oxidative or photolytic degradation [1]. While no direct inter-vendor purity comparison is feasible from publicly available certificates of analysis, the stability data support that the saturated tetrahydrochromene scaffold is inherently less prone to air oxidation than the corresponding 2H-chromene or 4H-chromene-3-carboxamide analogs, which contain an oxidizable ene-lactone or ene-ketone moiety [1].

Vendor purity & stability
Reported
Purity ≥95% (HPLC); stable at -20 °C, desiccated. Saturated core less prone to oxidation than unsaturated analogs.
Supports lot-to-lot reproducibility and shelf-life confidence.
Vendor-supplied specification; internal QC verification recommended.
Quality Control Analytical Chemistry Procurement Specifications

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide: Application Scenarios


Diversity-Oriented Synthesis Library Construction

The one-pot three-step protocol established by Vodolazhenko et al. (2012) enables rapid generation of a 55-compound library from this scaffold, making CAS 85831-03-4 an ideal core intermediate for DOS campaigns in early-stage drug discovery [1]. The primary carboxamide at C-3 serves as a versatile handle for further derivatization (e.g., dehydration to nitrile, reduction to amine, or coupling to form N-substituted amides). Procurement of the parent unsubstituted compound allows medicinal chemists to build focused libraries with controlled substitution at both the amide nitrogen and the cyclohexenone ring positions, a strategy that is not feasible with pre-substituted N-aryl or N-alkyl chromene-3-carboxamides.

Fragment Screening for Protein-Protein Interactions

The non-planar, partially saturated tetrahydrochromene scaffold possesses a three-dimensional shape that is increasingly favored in fragment-based drug discovery for targeting challenging protein-protein interaction interfaces, which are often poorly addressed by flat, aromatic fragments [1]. The primary carboxamide group offers a strong hydrogen-bonding anchor point to engage backbone amides or side-chain carboxylates in target proteins. The scaffold's saturation (Fsp³ ≈ 0.4 for the core ring system) aligns with the current medicinal chemistry trend toward higher fraction sp³ to improve clinical success rates [2]. This differentiates it from the fully aromatic chromone-3-carboxamide and coumarin-3-carboxamide fragments (Fsp³ ≈ 0.0-0.1) that dominate commercial fragment libraries.

Anticancer Lead Optimization with Selectivity

The class-level evidence from the 2-imino-2H-chromene-3-carboxamide series demonstrates that the chromene-3-carboxamide pharmacophore can achieve low-micromolar to sub-micromolar cytotoxicity with cell-line selectivity (e.g., A-549 IC₅₀ = 0.9 μM vs. MCF-7 IC₅₀ = 8.5 μM for the 2-imino analog [1]). The saturated tetrahydro scaffold of CAS 85831-03-4 is expected to produce a distinct selectivity fingerprint owing to altered molecular recognition of the non-planar ring system. Procurement of the parent compound enables systematic SAR exploration at both the 2-oxo and 3-carboxamide positions to optimize potency and selectivity against panels of cancer cell lines, where structural differentiation from the aromatic comparator series is essential to avoid intellectual property overlap and to explore novel chemical space.

Chemical Probe Development for Kinase & Epigenetic Assays

The combination of a saturated bicyclic core with a primary carboxamide hydrogen-bond donor makes CAS 85831-03-4 a promising starting point for designing chemical probes targeting ATP-binding pockets of kinases or acetyl-lysine reader domains of bromodomains [1]. The saturated ring reduces the risk of non-specific hydrophobic aggregation (promiscuous inhibition) commonly observed with flat polyaromatic compounds, potentially yielding cleaner pharmacological tools [2]. The scaffold can be functionalized regioselectively at multiple positions, enabling installation of photoaffinity labels or biotin tags for target identification studies, a level of synthetic flexibility not always available with fully aromatic chromene scaffolds that undergo electrophilic substitution with different regiochemistry.

Application
Selection Property
Validation Focus
DOS library construction
One-pot scaffold versatility
Derivative yield and purity across substitution patterns
Fragment-based PPI screening
Non-planar saturated core
3D shape complementarity and H-bond anchor engagement
Cancer cell-line SAR studies
Scaffold oxidation state fidelity
Cell-line response context and selectivity profiling
Kinase/epigenetic probe design
Primary amide H-bond donor
Target engagement and specificity in biochemical assays
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